Triptycene-derived bis-macrotricyclic host

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

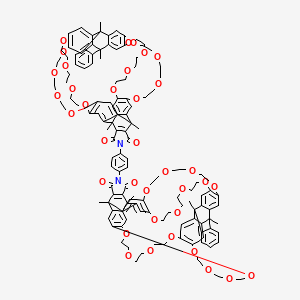

Triptycene-derived bis-macrotricyclic hosts are a class of macrocyclic molecules with unique three-dimensional rigid structures. These hosts are based on triptycene, which provides a robust framework for molecular recognition and supramolecular chemistry . Triptycene is a tricyclic aromatic hydrocarbon with three benzene rings fused together, resulting in a cage-like structure.

Vorbereitungsmethoden

Synthetic Routes: Several synthetic routes have been developed to create triptycene-derived bis-macrotricyclic hosts. These routes involve cyclization reactions to form the macrocycles. The specific synthetic methods may vary depending on the desired host structure.

Reaction Conditions: The synthesis typically involves cyclization reactions using appropriate precursors. Reaction conditions may include high temperatures, specific solvents, and catalysts. Detailed protocols can be found in the literature .

Industrial Production: While industrial-scale production methods are less common due to the specialized nature of these hosts, research efforts continue to explore scalable and efficient synthetic routes.

Analyse Chemischer Reaktionen

Triptycene-derived bis-macrotricyclic hosts can undergo various chemical reactions:

Complexation: They form stable complexes with guest molecules, such as 1,2-bis(pyridium)ethane, diquat, and 2,7-diazapyrenium salts.

Host-Guest Interactions: These hosts exhibit selective binding to specific guests, driven by non-covalent interactions (e.g., hydrogen bonding, π-π stacking).

Functionalization: Researchers modify the hosts to enhance their properties or tailor their binding capabilities.

Common reagents and conditions depend on the specific reaction and functional groups involved.

Wissenschaftliche Forschungsanwendungen

Triptycene-derived bis-macrotricyclic hosts find applications in various fields:

Supramolecular Chemistry: They serve as building blocks for designing new supramolecular systems with specific structures and properties.

Drug Delivery: Their host-guest properties make them promising candidates for drug delivery vehicles.

Sensor Development: Researchers explore their use in chemical sensors and molecular recognition assays.

Wirkmechanismus

The mechanism of action involves host-guest interactions. The host’s cavity accommodates guest molecules, influencing their behavior. Specific molecular targets and pathways depend on the guest and the desired application.

Vergleich Mit ähnlichen Verbindungen

Triptycene-derived bis-macrotricyclic hosts stand out due to their rigid and well-defined structures. While other macrocyclic hosts exist (e.g., crown ethers, calixarenes), triptycene-based hosts offer unique binding properties and stability.

Similar Compounds:- Crown ethers: These cyclic polyethers are well-known for their cation-binding properties.

- Calixarenes: Another class of macrocycles with a hydrophobic cavity, often used in host-guest chemistry.

Eigenschaften

Molekularformel |

C138H148N2O36 |

|---|---|

Molekulargewicht |

2410.6 g/mol |

IUPAC-Name |

1,18,25,42-tetramethyl-77-[4-(1,18,25,42-tetramethyl-76,78-dioxo-5,8,11,14,29,32,35,38,46,49,52,55,62,65,68,71-hexadecaoxa-77-azatridecacyclo[40.32.5.02,41.04,39.015,28.017,26.018,59.019,24.025,58.043,74.045,72.056,61.075,79]nonaheptaconta-2,4(39),15(28),16,19,21,23,26,40,43,45(72),56(61),57,59,73,75(79)-hexadecaen-77-yl)phenyl]-5,8,11,14,29,32,35,38,46,49,52,55,62,65,68,71-hexadecaoxa-77-azatridecacyclo[40.32.5.02,41.04,39.015,28.017,26.018,59.019,24.025,58.043,74.045,72.056,61.075,79]nonaheptaconta-2,4(39),15(28),16,19,21,23,26,40,43,45(72),56(61),57,59,73,75(79)-hexadecaene-76,78-dione |

InChI |

InChI=1S/C138H148N2O36/c1-131-87-13-9-10-14-88(87)132(2)93-71-109-107(69-91(93)131)161-53-37-145-21-29-153-45-61-169-115-77-99-101(79-117(115)171-63-47-155-31-23-147-39-55-163-109)136(6)102-80-118-116(170-62-46-154-30-22-146-38-54-162-108-70-92(131)94(132)72-110(108)164-56-40-148-24-32-156-48-64-172-118)78-100(102)135(99,5)123-124(136)128(142)139(127(123)141)85-17-19-86(20-18-85)140-129(143)125-126(130(140)144)138(8)105-83-121-119-81-103(105)137(125,7)104-82-120-122(84-106(104)138)176-68-52-160-36-28-152-44-60-168-114-76-98-96(74-112(114)166-58-42-150-26-34-158-50-66-174-120)133(3)89-15-11-12-16-90(89)134(98,4)97-75-113(167-59-43-151-27-35-159-51-67-175-121)111(73-95(97)133)165-57-41-149-25-33-157-49-65-173-119/h9-20,69-84H,21-68H2,1-8H3 |

InChI-Schlüssel |

ZTKQPZZNADWVLU-UHFFFAOYSA-N |

Kanonische SMILES |

CC12C3=CC=CC=C3C4(C5=CC6=C(C=C51)OCCOCCOCCOC7=C(C=C8C(=C7)C9(C1=CC3=C(C=C1C8(C1=C9C(=O)N(C1=O)C1=CC=C(C=C1)N1C(=O)C5=C(C1=O)C1(C7=CC8=C9C=C7C5(C5=CC7=C(C=C51)OCCOCCOCCOC1=C(C=C5C(=C1)C1(C%10=CC=CC=C%10C5(C5=CC(=C(C=C51)OCCOCCOCCO8)OCCOCCOCCO9)C)C)OCCOCCOCCO7)C)C)C)OCCOCCOCCOC1=C(C=C2C4=C1)OCCOCCOCCO3)C)OCCOCCOCCO6)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chlorobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12868749.png)

![2-Bromo-6-ethylbenzo[d]oxazole](/img/structure/B12868757.png)

![2-(2-Chlorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12868778.png)

![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12868783.png)